2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride
Description
2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride is a fluorinated aromatic sulfonyl fluoride derivative characterized by a pyridine core substituted with a fluorine atom at position 2, a 3-nitrophenyl group at position 6, and a sulfonyl fluoride group at position 2. This compound’s structure combines electron-withdrawing (nitro and sulfonyl fluoride) and electron-donating (aryl) substituents, making it a candidate for applications in medicinal chemistry, polymer synthesis, and cross-coupling reactions.
Properties
Molecular Formula |
C11H6F2N2O4S |
|---|---|
Molecular Weight |
300.24 g/mol |
IUPAC Name |
2-fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C11H6F2N2O4S/c12-11-10(20(13,18)19)5-4-9(14-11)7-2-1-3-8(6-7)15(16)17/h1-6H |
InChI Key |
GUJICQTXOJDLPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C(C=C2)S(=O)(=O)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the sulfonyl fluoride group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl fluoride group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with different nucleophiles replacing the fluorine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized forms of the sulfonyl fluoride group.
Scientific Research Applications
2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.
Medicine: Investigated for its potential as a radiolabeled compound for imaging studies.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride is largely dependent on its functional groups:
Fluorine Atom: The electron-withdrawing nature of fluorine can influence the reactivity of the compound.
Nitrophenyl Group: Can participate in electron transfer reactions.
Sulfonyl Fluoride Group: Known for its ability to form strong bonds with nucleophiles, making it useful in various chemical reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 2-fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride with structurally similar sulfonyl fluoride derivatives, focusing on substituent effects, molecular properties, and applications:
*Calculated based on molecular formula (C11H6F2N2O4S).
Key Observations:
Substituent Effects: The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance the electrophilic character of the sulfonyl fluoride group compared to analogs like the 3-methoxyphenyl derivative (electron-donating) .
Reactivity: Sulfonyl fluorides are known for their stability and selective reactivity in SuFEx (Sulfur-Fluoride Exchange) click chemistry. The nitro group in the target compound could further activate the sulfonyl fluoride for nucleophilic substitution .
Applications: Fluorophenyl derivatives (e.g., 3-fluorophenyl analog in ) are often intermediates in pharmaceutical synthesis.
Research Findings on Analogous Compounds
2-Fluoro-6-(thiophen-2-yl)pyridine-3-sulfonyl fluoride :
- Demonstrated utility in synthesizing thiophene-containing polymers, which exhibit tunable electronic properties for optoelectronic devices .
2-Fluoro-6-(pyridin-3-yl)pyridine-3-sulfonyl fluoride :
- Used as a ligand in palladium-catalyzed cross-coupling reactions, leveraging its dual nitrogen atoms for metal coordination .
Fluorophenyl Derivatives :
- Fluorine substitution at the phenyl ring (e.g., 3-fluorophenyl in ) increases metabolic stability in drug candidates, a property that may extend to the nitro-substituted analog.
Notes
The 3-nitrophenyl substituent distinguishes the target compound from its analogs, offering unique reactivity for niche applications.
Further experimental studies are required to confirm its suitability in SuFEx chemistry or pharmaceutical synthesis.
Biological Activity
2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride is a fluorinated pyridine compound that has garnered attention due to its unique chemical structure and potential biological activities. The incorporation of fluorine and sulfonyl fluoride groups enhances the compound's reactivity and stability, making it a candidate for various applications in medicinal chemistry and other fields.
The molecular formula of 2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride is , with a molecular weight of approximately 273.23 g/mol. The presence of the electron-withdrawing fluorine atom significantly influences its chemical behavior, enhancing its binding affinity to biological targets and modulating specific biological pathways.
The mechanism of action of this compound is primarily attributed to its interaction with various molecular targets through the fluorine atom. The electron-withdrawing nature of fluorine can alter the compound's reactivity, influencing its binding to enzymes or receptors involved in critical biological processes. This interaction can lead to modulation in signaling pathways, potentially affecting cellular proliferation and apoptosis.
Antiproliferative Effects
Research has shown that fluorinated compounds often exhibit enhanced biological properties, including increased metabolic stability and altered pharmacokinetics. For instance, similar compounds have demonstrated significant antiproliferative activity against various cancer cell lines. In particular, studies have indicated that certain fluorinated pyridine derivatives exhibit high levels of activity against breast, colon, and lung cancer cell lines, suggesting that 2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride may also possess similar effects .
Enzyme Interaction Studies
Interaction studies involving this compound focus on its reactivity with biological targets such as enzymes or receptors. The electron-withdrawing nature of the fluorine atoms may enhance binding affinity or alter the mechanism of action compared to non-fluorinated analogs. This characteristic is vital for designing inhibitors or modulators in therapeutic applications.
Comparative Analysis with Similar Compounds
The following table compares 2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride with structurally similar compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-Fluoropyridine | Simpler pyridine derivative | Lacks sulfonyl fluoride group, hence less reactive |
| 2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride | Contains trifluoromethyl group | Greater electron-withdrawing ability due to multiple fluorines |
| Pyridine-3-sulfonyl fluoride | Contains sulfonyl group but no fluorine | Less stable compared to fluorinated derivatives |
Case Studies and Research Findings
- Antiproliferative Activity : A study on related pyridine derivatives found that compounds with similar structures exhibited significant antiproliferative activity against various cancer cell lines. The highest activity was noted in compounds with specific substitutions that enhanced their interaction with biological targets .
- Enzyme Inhibition : Research involving enzyme assays indicated that certain fluorinated pyridines could inhibit key enzymes involved in cancer metabolism, suggesting a potential therapeutic role for 2-Fluoro-6-(3-nitrophenyl)pyridine-3-sulfonyl fluoride .
- Synthesis and Stability : The synthesis of this compound typically involves electrophilic substitution reactions where the presence of the sulfonyl fluoride group contributes to its stability and reactivity in further chemical transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
